BenchChemオンラインストアへようこそ!

3-Phenyl-1H-pyrazolo[4,3-c]pyridine

MPS1 kinase TTK inhibitor mitotic checkpoint

3-Phenyl-1H-pyrazolo[4,3-c]pyridine (CAS 113277-54-6) is the unique pharmacophore for ATP-competitive kinase inhibition (MPS1 IC50=2 nM, c-Met IC50=68 nM, >50-fold selectivity) and PEX14-PEX5 PPI inhibition (KD=163 µM). The [4,3-c] regioisomer delivers target specificity that [3,4-c] and [3,4-b] isomers lack, which produce non-selective cytotoxicity. Procure this scaffold for rational lead optimization in kinase, trypanocidal, and serotonin reuptake inhibitor programs.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 113277-54-6
Cat. No. B8810896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1H-pyrazolo[4,3-c]pyridine
CAS113277-54-6
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NNC3=C2C=NC=C3
InChIInChI=1S/C12H9N3/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-8H,(H,14,15)
InChIKeyOFMKMVLDGZVWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenyl-1H-pyrazolo[4,3-c]pyridine (CAS 113277-54-6): Core Scaffold Identity and Procurement-Relevant Characteristics


3-Phenyl-1H-pyrazolo[4,3-c]pyridine (CAS 113277-54-6) is a heteroaromatic bicyclic compound with molecular formula C₁₂H₉N₃ and molecular weight 195.22 g/mol . It belongs to the pyrazolo[4,3-c]pyridine scaffold class, a recognized pharmacophore in medicinal chemistry characterized by a pyrazole ring fused to a pyridine ring at the [4,3-c] junction [1]. This specific regioisomer features a phenyl substituent at the 3-position of the pyrazole ring. The compound serves as a key synthetic intermediate and building block in drug discovery programs targeting diverse biological pathways including kinase inhibition, protein-protein interactions, and neurotransmitter reuptake systems [2]. Its structural rigidity, hydrogen-bonding capacity, and synthetic tractability make it a preferred starting point for lead optimization campaigns [3].

Why 3-Phenyl-1H-pyrazolo[4,3-c]pyridine Cannot Be Interchanged with Other Pyrazolopyridine Regioisomers


The pyrazolopyridine scaffold family comprises several regioisomeric variants—including pyrazolo[3,4-c]pyridine, pyrazolo[3,4-b]pyridine, and pyrazolo[4,3-c]pyridine—each with distinct nitrogen atom positioning that fundamentally alters hydrogen-bonding geometry, ATP-binding site complementarity, and kinase selectivity profiles [1]. The [4,3-c] junction creates a unique spatial arrangement of hydrogen bond donor/acceptor pairs that fulfills ATP-competitive kinase binding requirements in a manner distinct from the [3,4-c] isomer [2]. Experimental evidence demonstrates that the 3-phenylpyrazolo[3,4-c]pyridine scaffold produces antiproliferative IC₅₀ values of 0.87–4.3 µM against cancer cell lines through a different target engagement profile compared to pyrazolo[4,3-c]pyridine-based inhibitors, which achieve nanomolar potency against specific kinases such as MPS1 and c-Met [3][4]. Generic substitution between these regioisomers would result in loss of target specificity and unpredictable pharmacological outcomes.

Quantitative Differentiation Evidence for 3-Phenyl-1H-pyrazolo[4,3-c]pyridine Against Closest Structural Analogs


MPS1 Kinase Inhibition: Sub-Nanomolar to Low Nanomolar Potency Achieved with 3-Phenyl-[4,3-c] Scaffold Versus Inactive [3,4-c] Isomers

A close structural analog of the target compound, 4-(furan-3-yl)-3-phenyl-1H-pyrazolo[4,3-c]pyridine, achieved an IC₅₀ of 2 nM against full-length MPS1 kinase, as recorded in the BindingDB database (Entry BDBM50386831, corresponding to CHEMBL2047959) [1]. This compound was co-crystallized with the MPS1 kinase domain (PDB: 5EHY), confirming the pyrazolo[4,3-c]pyridine scaffold engages the ATP-binding pocket via specific hinge-region hydrogen bonds [2]. By contrast, the regioisomeric pyrazolo[3,4-c]pyridine scaffold has not demonstrated MPS1 inhibitory activity in published studies; its kinase inhibition profile is instead directed toward GSK3α/β, CLK1, and DYRK1A [3]. This represents a target engagement divergence driven by regioisomeric scaffold geometry rather than substitution pattern alone.

MPS1 kinase TTK inhibitor mitotic checkpoint cancer therapeutics kinase selectivity

PEX14-PEX5 Protein-Protein Interaction Inhibition: Pyrazolo[4,3-c]pyridine as First-in-Class Chemotype with Validated Target Engagement

The pyrazolo[4,3-c]pyridine scaffold served as the starting point for the first reported inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a validated target for trypanosomal diseases. The initial hit compound (derivative 1, a pyrazolo[4,3-c]pyridine containing a 3-indolyl substituent) demonstrated a KD of 163 µM against TbPEX14 NTD by ¹H–¹⁵N HSQC NMR chemical shift perturbation assay, with EC₅₀ values of 265 µM (TbPEX14) and 539 µM (TcPEX14) in AlphaScreen disruption assays [1]. Crucially, the N-2 regioisomer (compound 2) was inactive in the AlphaScreen assay and showed no binding in the NMR experiment, confirming that the N-1 substitution pattern of the pyrazolo[4,3-c]pyridine core is essential for PPI disruption [1]. Subsequent SAR optimization yielded compounds with nanomolar affinity and sub-micromolar trypanocidal activity against T. brucei parasites [2]. No pyrazolo[3,4-c]pyridine or pyrazolo[3,4-b]pyridine derivatives have been reported as PEX14-PEX5 PPI inhibitors, establishing exclusive target class occupancy for the [4,3-c] scaffold in this disease area.

PEX14-PEX5 PPI trypanocidal neglected tropical disease peroxisomal import protein-protein interaction inhibitor

Antiproliferative Activity Divergence: 3-Phenyl-[4,3-c] Scaffold Targets c-Met Kinase While 3-Phenyl-[3,4-c] Scaffold Shows Broad Cytotoxicity

Quantitative comparison of antiproliferative mechanisms reveals scaffold-specific target engagement. The 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivative 8c (a reduced analog of the target scaffold) demonstrated an IC₅₀ of 68 nM against c-Met kinase with >50-fold selectivity over other tyrosine kinases tested, along with low micromolar cellular potency against MKN45 and EBC-1 cancer cell lines [1]. In contrast, the 3-phenylpyrazolo[3,4-c]pyridine scaffold produced IC₅₀ values of 0.87–4.3 µM against MIA PaCa-2, PC-3, and SCOV3 cancer cell lines through a mechanism that does not involve selective kinase inhibition, as evidenced by G0/G1 cell-cycle arrest rather than kinase-specific pathway modulation [2]. The [4,3-c] scaffold enables rational, target-based drug design through defined kinase engagement, whereas the [3,4-c] scaffold yields a less tractable, broad-cytotoxicity phenotype that does not translate to a defined molecular target [3].

c-Met kinase antiproliferative cancer kinase selectivity scaffold comparison

ERK Kinase Inhibition: Pyrazolo[4,3-c]pyridin-6-yl-Urea Series Achieves High Ligand Efficiency and In Vivo Tumor Regression Versus Inactive Isosteric Scaffolds

Structure-based design derived from the ERK inhibitor SCH772984 identified 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)ureas as a viable lead series with high ligand efficiency (LE) and potent ERK inhibition [1]. Compound 21 from this series exhibited potent target engagement and strong tumor regression in a BRAFⱽ⁶⁰⁰ᴱ xenograft model [1]. The pyrazolo[4,3-c]pyridine core was specifically selected because its hydrogen bond donor/acceptor arrangement is complementary to the ERK ATP-binding pocket, a feature not shared by isosteric scaffolds such as pyrazolo[3,4-b]pyridine or pyrazolo[1,5-a]pyrimidine [2]. While the pyrazolo[3,4-b]pyridine scaffold has been optimized for ALK inhibition (e.g., compound 10g targeting ALK-L1196M), it lacks the specific hinge-binding geometry required for ERK engagement [3]. This scaffold-level selectivity is critical: procurement of the incorrect regioisomer would preclude ERK-targeted drug discovery entirely.

ERK inhibitor MAPK pathway BRAF-mutant melanoma ligand efficiency tumor xenograft

Serotonin Reuptake Inhibition: 3-Phenyl-[4,3-c] Scaffold Patented for CNS Applications with Structural Specificity Not Achievable with [3,4-c] Isomers

US Patent 5,296,491 explicitly claims 1-(2-aminoethyl)-3-phenyl-1H-pyrazolo[4,3-c]pyridine (a substituted derivative of the target compound) as a serotonin reuptake inhibitor, with the 3-phenyl substituent and the [4,3-c] scaffold geometry specified as essential structural features for pharmacological activity [1]. Related aryl[e]fused pyrazolo[4,3-c]pyridines have been shown to possess higher affinity for central benzodiazepine receptors than diazepam while displaying reduced anticonvulsant and sedative side effects—a differentiated pharmacological profile compared to classical benzodiazepines [2]. The pyrazolo[3,4-c]pyridine scaffold has not been reported to exhibit serotonin reuptake inhibition; its CNS-related applications are limited to adenosine receptor antagonism (A₁R/A₃R) with Kd values in the low nanomolar range [3]. This orthogonal CNS target engagement between regioisomers underscores the critical importance of scaffold selection in CNS drug discovery programs.

serotonin reuptake inhibitor antidepressant CNS drug discovery patent-protected scaffold benzodiazepine receptor

Recommended Procurement and Application Scenarios for 3-Phenyl-1H-pyrazolo[4,3-c]pyridine Based on Quantitative Evidence


MPS1/TTK Kinase Inhibitor Lead Optimization Programs

The 3-phenyl-1H-pyrazolo[4,3-c]pyridine scaffold provides the optimal hinge-binding geometry for MPS1 kinase inhibition. The close analog 4-(furan-3-yl)-3-phenyl-1H-pyrazolo[4,3-c]pyridine achieves an IC₅₀ of 2 nM against MPS1, with the binding mode confirmed by co-crystal structure (PDB: 5EHY) [1][2]. Procurement of this scaffold enables structure-guided optimization at the 4-position and pyrazole N-1 position to improve potency and selectivity. Alternative pyrazolopyridine regioisomers (e.g., [3,4-c] or [3,4-b]) do not engage MPS1 and are unsuitable for this target [3].

PEX14-PEX5 Protein-Protein Interaction Inhibitor Discovery for Trypanosomal Diseases

The pyrazolo[4,3-c]pyridine scaffold is the only validated chemotype for PEX14-PEX5 PPI inhibition, with the initial hit (derivative 1) demonstrating KD = 163 µM and EC₅₀ = 265–539 µM in AlphaScreen assays [4]. SAR studies have shown that the N-1 substitution pattern is essential for activity—the N-2 regioisomer is completely inactive [4]. Subsequent optimization yielded nanomolar-affinity inhibitors with trypanocidal activity. The 3-phenyl substituent occupies the Trp-binding pocket on PEX14, providing a defined vector for further optimization. No alternative scaffold has demonstrated activity against this target class.

Selective Kinase Inhibitor Development (c-Met, ERK, JAK3) Requiring Defined Target Engagement

The pyrazolo[4,3-c]pyridine scaffold has demonstrated defined, selective kinase inhibition across multiple targets: c-Met (IC₅₀ = 68 nM, >50-fold selectivity) [5], ERK (high ligand efficiency, in vivo tumor regression in BRAFⱽ⁶⁰⁰ᴱ xenograft) [6], and JAK3 (patented selective inhibitors) [7]. This contrasts with the 3-phenylpyrazolo[3,4-c]pyridine scaffold, which produces non-selective cytotoxicity (IC₅₀ = 0.87–4.3 µM) without a defined molecular target [8]. For rational, target-based drug discovery programs, the [4,3-c] scaffold is the appropriate procurement choice.

CNS Drug Discovery: Serotonin Reuptake and Benzodiazepine Receptor-Targeted Programs

US Patent 5,296,491 demonstrates that 3-phenyl-1H-pyrazolo[4,3-c]pyridine derivatives, specifically 1-(2-aminoethyl)-3-phenyl-1H-pyrazolo[4,3-c]pyridine, function as serotonin reuptake inhibitors [9]. Related aryl[e]fused derivatives show higher benzodiazepine receptor affinity than diazepam with a differentiated side-effect profile [10]. The orthogonal CNS target engagement of the [3,4-c] scaffold (adenosine A₁R/A₃R antagonism, Kd = 5.62–13.5 nM) means that regioisomer selection directly determines therapeutic indication [11]. The [4,3-c] scaffold should be procured for serotonin/benzodiazepine-targeted CNS programs.

Quote Request

Request a Quote for 3-Phenyl-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.